[4-(4-Nitrophenyl)piperazin-1-yl][4-(propan-2-yl)phenyl]methanone
Description
[4-(4-Nitrophenyl)piperazin-1-yl][4-(propan-2-yl)phenyl]methanone: is a complex organic compound with the empirical formula C23H21N3O3 and a molecular weight of 387.43 g/mol This compound is characterized by the presence of a piperazine ring substituted with a nitrophenyl group and a propan-2-ylphenyl group
Properties
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-15(2)16-3-5-17(6-4-16)20(24)22-13-11-21(12-14-22)18-7-9-19(10-8-18)23(25)26/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCVEIANUKEZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Nitrophenyl)piperazin-1-yl][4-(propan-2-yl)phenyl]methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Nitration: The piperazine ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The nitrated piperazine is coupled with 4-(propan-2-yl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of piperazine are nitrated using industrial nitration equipment.
Coupling in Reactors: The nitrated piperazine is then coupled with 4-(propan-2-yl)benzoyl chloride in industrial reactors, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in [4-(4-Nitrophenyl)piperazin-1-yl][4-(propan-2-yl)phenyl]methanone can undergo reduction to form an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Formation of [4-(4-Aminophenyl)piperazin-1-yl][4-(propan-2-yl)phenyl]methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding carboxylic acid and
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